molecular formula C6H10F2O B2898859 1,1-Difluoro-2-methylpent-4-en-2-ol CAS No. 2105613-41-8

1,1-Difluoro-2-methylpent-4-en-2-ol

Cat. No.: B2898859
CAS No.: 2105613-41-8
M. Wt: 136.142
InChI Key: FWSPARZXUITALM-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylpent-4-en-2-ol is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of two fluorine atoms attached to the first carbon atom, a methyl group on the second carbon, and a hydroxyl group on the fourth carbon of a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2-methylpent-4-en-2-ol can be synthesized through several methods. One common approach involves the fluorination of 2-methylpent-4-en-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methylpent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 1,1-difluoro-2-methylpent-4-en-2-one.

    Reduction: Formation of 1,1-difluoro-2-methylpentan-2-ol.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1,1-Difluoro-2-methylpent-4-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-difluoro-2-methylpent-4-en-2-ol exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity. The exact molecular targets and pathways involved can vary based on the context of use.

Comparison with Similar Compounds

1,1-Difluoro-2-methylpent-4-en-2-ol can be compared with other similar compounds, such as:

    1,1-Difluoro-2-methylpent-4-en-2-amine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.

    1,1-Difluoro-2-methylpent-4-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1,1-difluoro-2-methylpent-4-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-3-4-6(2,9)5(7)8/h3,5,9H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPARZXUITALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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